molecular formula C13H16N2 B13211776 4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile

4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile

Cat. No.: B13211776
M. Wt: 200.28 g/mol
InChI Key: JYSFRXJSOJOAIU-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H16N2 It is characterized by a pyrrolidine ring substituted with a dimethyl group at the 4-position and a benzonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Benzonitrile Group: The benzonitrile group can be attached through a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the pyrrolidine intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an inhibitor of lysine-specific demethylase 1 (LSD1), it binds to the active site of the enzyme, preventing its activity and leading to changes in gene expression . This interaction can modulate various cellular pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-3-yl)benzonitrile: Lacks the dimethyl substitution, which may affect its binding affinity and selectivity.

    4-(4,4-Dimethylpyrrolidin-3-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.

Uniqueness

4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is unique due to its specific substitution pattern, which enhances its binding properties and selectivity as an enzyme inhibitor. The presence of the dimethyl group at the 4-position of the pyrrolidine ring provides steric hindrance, potentially improving its pharmacokinetic profile and reducing off-target effects.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(4,4-dimethylpyrrolidin-3-yl)benzonitrile

InChI

InChI=1S/C13H16N2/c1-13(2)9-15-8-12(13)11-5-3-10(7-14)4-6-11/h3-6,12,15H,8-9H2,1-2H3

InChI Key

JYSFRXJSOJOAIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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